molecular formula C17H23NO B1447286 4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one CAS No. 2111909-84-1

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one

Cat. No. B1447286
CAS RN: 2111909-84-1
M. Wt: 257.37 g/mol
InChI Key: RLFVJEAHFAKETJ-VOTSOKGWSA-N
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Description

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one, or 4-TQ, is a synthetic organic compound with a wide range of applications in biochemistry and physiology. It is a versatile molecule that has been used in various studies for its biochemical and physiological effects. 4-TQ is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, including structures similar to 4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one, have been extensively studied for their therapeutic potentials. These compounds, recognized for their "privileged scaffold," play a significant role in drug discovery, particularly in the context of anticancer and central nervous system (CNS) disorders. Initial research labeled THIQs for their neurotoxicity, but further investigations revealed their protective role against Parkinsonism and their efficacy as anticancer antibiotics. Trabectedin, a THIQ derivative, marks a significant advancement in anticancer therapy, showcasing the scaffold's potential in developing novel therapeutic agents. This review encapsulates the exploration of THIQ derivatives across various therapeutic domains, including cancer, malaria, CNS disorders, cardiovascular, and metabolic disorders, emphasizing their role in modern drug discovery and development (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

The pharmacology of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative structurally related to THIQs, highlights its neuroprotective, antiaddictive, and antidepressant-like activity. These findings are pivotal, suggesting the compound's multifaceted mechanisms of action in neuroprotection against degenerative diseases. The therapeutic effects of 1MeTIQ, as demonstrated in animal models, underline its potential as a novel class of drugs for treating depression, addiction, and possibly other CNS disorders, thereby contributing to the expanding therapeutic applications of THIQ derivatives (Antkiewicz‐Michaluk, WãÂãÂsik, & Michaluk, 2018).

Anticancer Potential of Tetrahydroisoquinoline

The anticancer potential of THIQ and its derivatives has been a significant area of interest, with numerous studies demonstrating their efficacy against various cancer targets. THIQ-based compounds have been synthesized and analyzed for their activity against cancer cells, showing promising results in drug discovery efforts. The review of these efforts highlights the importance of THIQ as a scaffold in designing and developing new anticancer agents, emphasizing the critical role of synthetic strategies and structure-activity relationship studies in harnessing the scaffold's potential for cancer therapy (Faheem et al., 2021).

properties

IUPAC Name

(E)-4-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-10,12H,11H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVJEAHFAKETJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 2
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4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 3
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 4
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 5
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 6
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one

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